molecular formula C26H30O2Si B14547400 3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal CAS No. 62093-01-0

3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal

Cat. No.: B14547400
CAS No.: 62093-01-0
M. Wt: 402.6 g/mol
InChI Key: PTAIUYIFVAGABP-UHFFFAOYSA-N
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Description

3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal is a chemical compound with the molecular formula C11H24O2Si It is characterized by the presence of a dimethyl(triphenylmethyl)silyl group attached to an oxy group, which is further bonded to a 2,2-dimethylpropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal typically involves the protection of hydroxyl groups using silylating agents. One common method is the reaction of 2,2-dimethylpropanal with dimethyl(triphenylmethyl)silyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale silylation reactions using appropriate silylating agents and bases. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.

Major Products Formed

    Oxidation: 3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanoic acid.

    Reduction: 3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is required.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal primarily involves its role as a protecting group. The silyl ether group provides steric hindrance and electronic effects that protect the hydroxyl group from undesired reactions. The compound can be selectively deprotected under mild conditions, allowing for controlled synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[Tert-Butyldimethylsilyl]oxy}-2,2-dimethylpropanal
  • 3-{[Trimethylsilyl]oxy}-2,2-dimethylpropanal
  • 3-{[Triisopropylsilyl]oxy}-2,2-dimethylpropanal

Uniqueness

3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal is unique due to the presence of the triphenylmethyl group, which provides additional steric bulk and stability compared to other silyl ethers. This makes it particularly useful in protecting sensitive hydroxyl groups in complex synthetic routes.

Properties

CAS No.

62093-01-0

Molecular Formula

C26H30O2Si

Molecular Weight

402.6 g/mol

IUPAC Name

3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropanal

InChI

InChI=1S/C26H30O2Si/c1-25(2,20-27)21-28-29(3,4)26(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-20H,21H2,1-4H3

InChI Key

PTAIUYIFVAGABP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O

Origin of Product

United States

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